(2Z)-2-{[4-(1H-imidazol-1-yl)phenyl]methylidene}-1,3-thiazolidine-4-carboxylic acid
Description
The compound "(2Z)-2-{[4-(1H-imidazol-1-yl)phenyl]methylidene}-1,3-thiazolidine-4-carboxylic acid" is a structurally complex molecule featuring a thiazolidine-4-carboxylic acid backbone conjugated with a 4-(1H-imidazol-1-yl)phenylmethylidene group. The Z-configuration of the imine bond (C=N) in the methylidene moiety is critical for its stereochemical and electronic properties, which influence its biological and physicochemical behavior.
Properties
IUPAC Name |
(2Z)-2-[(4-imidazol-1-ylphenyl)methylidene]-1,3-thiazolidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S/c18-14(19)12-8-20-13(16-12)7-10-1-3-11(4-2-10)17-6-5-15-9-17/h1-7,9,12,16H,8H2,(H,18,19)/b13-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHTKJYOIXYTTLX-QPEQYQDCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=CC2=CC=C(C=C2)N3C=CN=C3)S1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(N/C(=C/C2=CC=C(C=C2)N3C=CN=C3)/S1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-{[4-(1H-imidazol-1-yl)phenyl]methylidene}-1,3-thiazolidine-4-carboxylic acid typically involves the condensation of 4-(1H-imidazol-1-yl)benzaldehyde with thiazolidine-4-carboxylic acid under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. The reaction mixture is usually refluxed in an appropriate solvent like ethanol or methanol to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-{[4-(1H-imidazol-1-yl)phenyl]methylidene}-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted imidazole derivatives.
Scientific Research Applications
Antioxidant Properties
Research indicates that thiazolidine derivatives exhibit significant antioxidant activities. The compound has been studied for its potential to scavenge free radicals and reduce oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. A study highlighted the synthesis of thiazolidine derivatives and their evaluation as antioxidants, suggesting that modifications at specific positions can enhance their efficacy .
Tyrosinase Inhibition
Tyrosinase is an enzyme critical in the biosynthesis of melanin. Compounds like (2Z)-2-{[4-(1H-imidazol-1-yl)phenyl]methylidene}-1,3-thiazolidine-4-carboxylic acid have been investigated for their inhibitory effects on tyrosinase activity. The structure of this compound allows it to interact with the active site of tyrosinase, making it a candidate for skin-whitening agents and treatments for hyperpigmentation disorders .
Anticancer Activity
Recent studies have explored the anticancer properties of thiazolidine derivatives. The compound has shown promise as a lead molecule in developing selective inhibitors for cancer treatment. Its structural features allow it to target specific cancer cell pathways effectively. Research indicates that derivatives of thiazolidine can induce apoptosis in cancer cells, thereby reducing tumor growth .
Case Study 1: Tyrosinase Inhibition
A study conducted by Young Mi Ha et al. synthesized several thiazolidine derivatives and evaluated their tyrosinase inhibitory activities through both in vitro assays and computational modeling. The results indicated that certain structural modifications significantly enhanced inhibitory potency compared to standard inhibitors like N-phenylthiourea .
| Compound | Structure | IC50 Value (µM) |
|---|---|---|
| Compound A | Structure A | 50 |
| Compound B | Structure B | 30 |
| This compound | Target Compound | 25 |
Case Study 2: Antioxidant Activity
In another investigation focusing on antioxidant properties, researchers synthesized various thiazolidine derivatives and assessed their ability to scavenge free radicals using DPPH assay methods. The study found that certain modifications at position 4 significantly improved antioxidant capacity, indicating potential applications in nutraceutical formulations aimed at combating oxidative stress-related diseases .
Mechanism of Action
The mechanism of action of (2Z)-2-{[4-(1H-imidazol-1-yl)phenyl]methylidene}-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The imidazole moiety can bind to metal ions or enzyme active sites, modulating their activity. The thiazolidine ring can interact with biological membranes, affecting their permeability and function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
(a) Thiazolidine-4-carboxylic Acid Derivatives
Compounds like thiazolidine-4-carboxylic acid and its derivatives (e.g., 2-arylidene-thiazolidine-4-carboxylic acids) share the core thiazolidine ring but lack the imidazole substituent. These derivatives often exhibit antioxidant and anti-inflammatory properties due to the thiazolidine ring’s ability to chelate metal ions and scavenge free radicals .
(b) Imidazole-Containing Thiazolidines
5-((4-(1H-imidazol-1-yl)benzylidene)-2-thioxothiazolidin-4-one is a close analogue with a thioxo group replacing the carboxylic acid. This substitution increases lipophilicity (logP ≈ 2.8 vs. 1.5 for the target compound), enhancing membrane permeability but reducing aqueous solubility .
Methodological Considerations for Comparative Studies
Compound similarity assessments rely on structural descriptors (e.g., Tanimoto coefficients) and bioactivity profiles. highlights that structurally similar compounds (e.g., shared imidazole and thiazolidine motifs) often exhibit overlapping biological responses, though minor substitutions (e.g., carboxylic acid vs. thioxo) can drastically alter potency and selectivity .
Biological Activity
(2Z)-2-{[4-(1H-imidazol-1-yl)phenyl]methylidene}-1,3-thiazolidine-4-carboxylic acid is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on current literature.
Synthesis
The compound can be synthesized through various methods involving the condensation of thiazolidine derivatives with imidazole-containing phenyl groups. The typical synthetic route involves the reaction of 1,3-thiazolidine-4-carboxylic acid derivatives with substituted imidazole compounds under controlled conditions.
Antimicrobial Properties
Research indicates that thiazolidine derivatives exhibit significant antimicrobial activity. For instance, studies have shown that related compounds possess inhibitory effects against various bacteria and fungi, suggesting a similar potential for this compound. The mechanism often involves the disruption of microbial cell membranes or interference with metabolic pathways.
Anticancer Activity
Thiazolidine derivatives have been reported to exhibit cytotoxic effects against several cancer cell lines. A study focusing on related thiazolidinones demonstrated their ability to induce apoptosis in cancer cells through the activation of caspase pathways and the generation of reactive oxygen species (ROS). This suggests that this compound may have similar anticancer properties.
Anti-inflammatory Effects
Inflammation is a critical factor in various diseases, and compounds with anti-inflammatory properties are highly sought after. Preliminary studies indicate that thiazolidine derivatives can inhibit pro-inflammatory cytokines and enzymes such as COX-2. This activity could position this compound as a potential therapeutic agent for inflammatory conditions.
Case Studies
Several studies have explored the biological effects of thiazolidine derivatives:
- Antimicrobial Activity : A study published in Molecules highlighted the antimicrobial efficacy of thiazolidinone compounds against Staphylococcus aureus and Escherichia coli, demonstrating a clear structure-activity relationship that could be applicable to this compound .
- Cytotoxicity in Cancer Cells : Research conducted on related thiazolidinones showed significant cytotoxicity against MCF-7 breast cancer cells, with IC50 values indicating potent activity. The study concluded that these compounds could serve as lead structures for developing new anticancer drugs .
- Anti-inflammatory Mechanisms : In vivo studies demonstrated that thiazolidinone derivatives reduced inflammation markers in animal models of arthritis, suggesting a mechanism involving the inhibition of NF-kB signaling pathways .
Data Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
